molecular formula C12H14ClN B7883026 7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 1810-73-7

7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B7883026
CAS RN: 1810-73-7
M. Wt: 207.70 g/mol
InChI Key: WGIMEYSRVQFMGU-UHFFFAOYSA-N
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Description

7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline is a useful research compound. Its molecular formula is C12H14ClN and its molecular weight is 207.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reaction and Formation Studies : Shmyreva et al. (1988) explored the reaction of dichlorocarbene with derivatives of 2,2,4-trimethyl-1,2-dihydroquinolines, revealing insights into the formation of cyclopropane[c]-quinolines, which have potential applications in organic synthesis (Shmyreva, Shapiro, Shikhaliev, & Zalukaev, 1988).

  • Antioxidant Properties and Oxidation Studies : Taimr et al. (1991) investigated the oxidation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, a related compound, highlighting its role as an antioxidant in polymers. This suggests potential uses in stabilizing polymers and understanding the behavior of related quinolines under oxidative conditions (Taimr, Prusíková, & Pospíšil, 1991).

  • Use in Fluorescence Microscopy : Schill et al. (2013) designed fluorescent dyes based on 7-dialkylamino-4-trifluoromethylcoumarins, with a synthesis process involving 2,2,4-trimethyl-1,2-dihydroquinoline derivatives. These dyes are significant for super-resolution fluorescence microscopy, suggesting that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline can be integral in advanced imaging techniques (Schill, Nizamov, Bottanelli, Bierwagen, Belov, & Hell, 2013).

  • Chromatographic Analysis and Stability : Another study by Taimr and Prusíková (1991) focused on the chromatographic behavior of ethoxyquin, a compound related to 2,2,4-trimethyl-1,2-dihydroquinoline, and its transformation products. This work is relevant for analytical chemistry, particularly in analyzing the stability and transformation of antioxidants in different conditions (Taimr & Prusíková, 1991).

  • Mechanism of Antioxidant Action : A 1994 study by Taimr explored the mechanism of antioxidant action of ethoxyquin, providing insights into how such compounds interact with peroxyl radicals. This research is crucial for understanding the antioxidant properties of similar compounds (Taimr, 1994).

properties

IUPAC Name

7-chloro-2,2,4-trimethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIMEYSRVQFMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC(=C2)Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252053
Record name 7-Chloro-1,2-dihydro-2,2,4-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1810-73-7
Record name 7-Chloro-1,2-dihydro-2,2,4-trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1,2-dihydro-2,2,4-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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